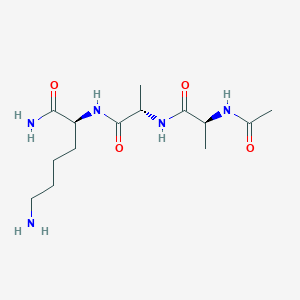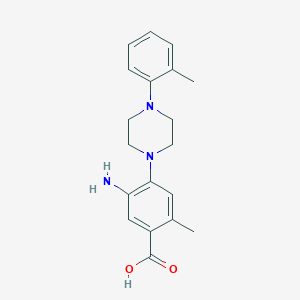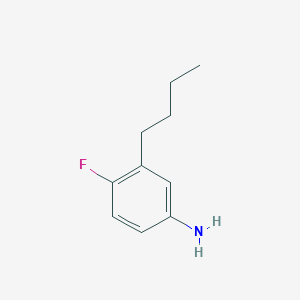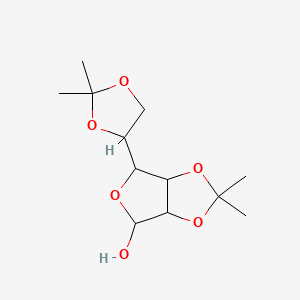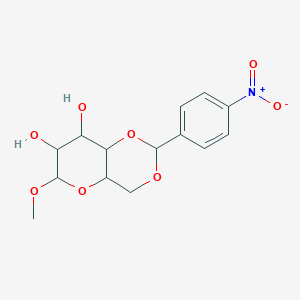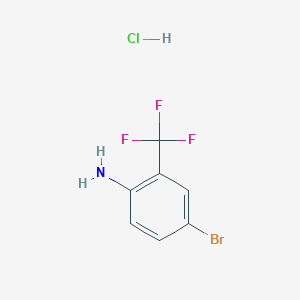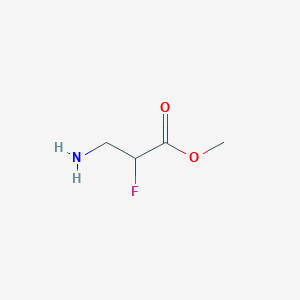
4-Methyl-2-pyridin-4-yl-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-(pyridin-4-yl)phenol is an organic compound that belongs to the class of phenols and pyridines It is characterized by a phenol group substituted with a methyl group and a pyridine ring at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(pyridin-4-yl)phenol can be achieved through several methods. One common approach involves the reaction of 4-methylphenol with 4-bromopyridine under basic conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 4-methyl-2-(pyridin-4-yl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-2-(pyridin-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl group and the phenol group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Formation of quinones and related compounds.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted phenols and pyridines.
Aplicaciones Científicas De Investigación
4-methyl-2-(pyridin-4-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-(pyridin-4-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence signaling pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-methylphenol: Lacks the pyridine ring, resulting in different chemical and biological properties.
2-(pyridin-4-yl)phenol: Lacks the methyl group, affecting its reactivity and interactions.
4-methyl-2-(pyridin-2-yl)phenol: The position of the pyridine ring is different, leading to variations in its properties.
Uniqueness
4-methyl-2-(pyridin-4-yl)phenol is unique due to the specific substitution pattern of the phenol and pyridine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
4-methyl-2-pyridin-4-ylphenol |
InChI |
InChI=1S/C12H11NO/c1-9-2-3-12(14)11(8-9)10-4-6-13-7-5-10/h2-8,14H,1H3 |
Clave InChI |
CCAZVHNGBGLGAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Thiaspiro[2.5]octan-7-one](/img/structure/B12076020.png)



